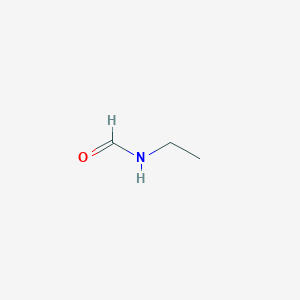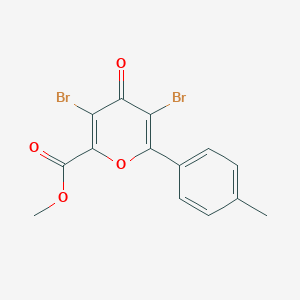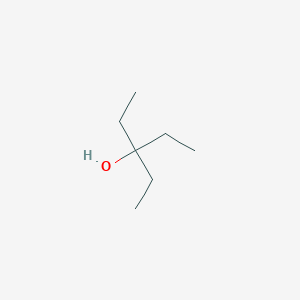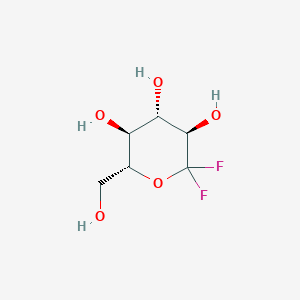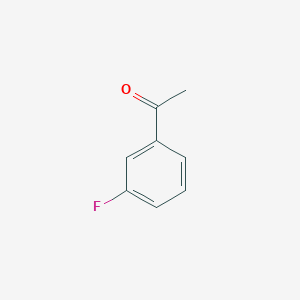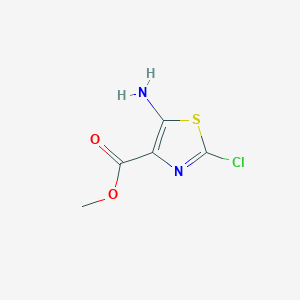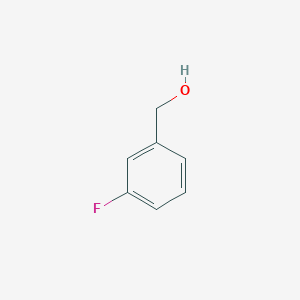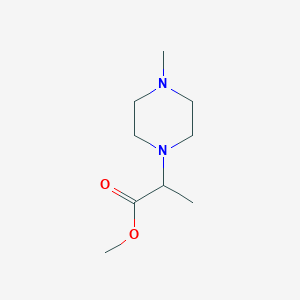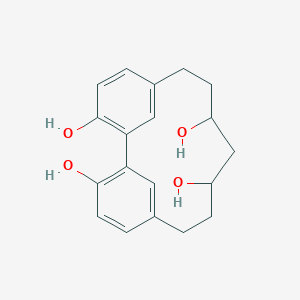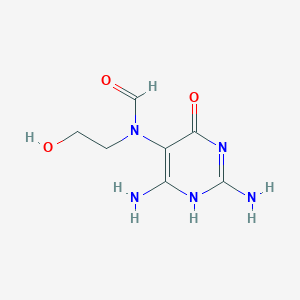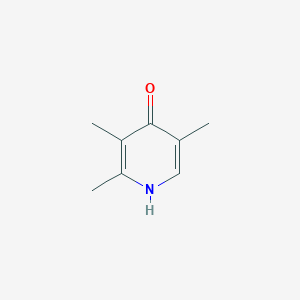
4(1H)-Pyridinone,2,3,5-trimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) is a chemical compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 3, and 5, and a hydroxyl group at position 4 on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,3,5-trimethylpyridine with an oxidizing agent can yield 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) . Another method involves the use of Grignard reagents, where the addition of a Grignard reagent to pyridine N-oxides followed by hydrolysis can produce the desired compound .
Industrial Production Methods
Industrial production of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反応の分析
Types of Reactions
4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes. These products can have different chemical and physical properties, making them useful in various applications .
科学的研究の応用
4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .
類似化合物との比較
Similar Compounds
Similar compounds to 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) include other methylated pyridines and hydroxypyridines, such as 2,3,6-trimethylpyridine and 2,4,6-trimethylpyridine .
Uniqueness
What sets 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
特性
IUPAC Name |
2,3,5-trimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-7(3)6(2)8(5)10/h4H,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBTVCZDNZKEAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


